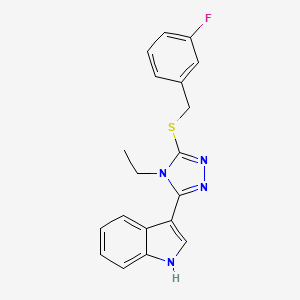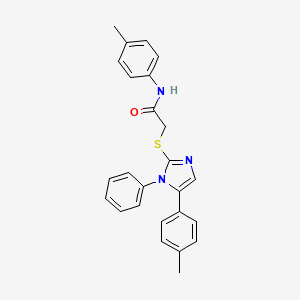
N-(p-tolil)-2-((1-fenil-5-(p-tolil)-1H-imidazol-2-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound known for its diverse applications in chemistry, biology, and pharmacology. The molecule's structure includes an imidazole ring, a phenyl group, and a p-tolyl group, making it a chemically complex and versatile compound. Its distinct structure contributes to various chemical properties and reactivity, leading to its utility in multiple scientific fields.
Aplicaciones Científicas De Investigación
2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide finds applications across numerous fields:
Chemistry: Used as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator, influencing biological pathways.
Medicine: Research includes potential therapeutic uses, such as targeting specific biological mechanisms for disease treatment.
Industry: Utilized in the manufacture of materials with specific chemical properties, such as coatings or polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process:
Formation of the imidazole ring: Starting from a base material, the imidazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Thio-functionalization: The imidazole ring is then functionalized with a thio group using thiolation reactions.
Acetylation: The final step involves acetylation of the functionalized imidazole ring with N-(p-tolyl)acetamide under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yields and purity. Automation and continuous flow processes might be employed to maintain consistency and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the thio group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Oxidation: Often carried out using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Catalysts like palladium on carbon (Pd/C) and conditions such as refluxing in polar solvents are used.
Major Products: The major products formed depend on the specific reactions:
Oxidation leads to sulfoxides or sulfones.
Reduction can yield thiols or sulfides.
Substitution may result in various substituted aromatic compounds.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism by which 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects is linked to its interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, modifying their activity and influencing associated biochemical pathways.
Comparación Con Compuestos Similares
Uniqueness and Similar Compounds: Compared to other imidazole derivatives, 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide stands out due to its specific substitution pattern and functional groups. Similar compounds might include:
Imidazole derivatives with different substituents on the ring.
Compounds with similar thioacetamide functionality but different aromatic groups.
Other biologically active imidazole compounds, highlighting differences in reactivity and application.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-18-8-12-20(13-9-18)23-16-26-25(28(23)22-6-4-3-5-7-22)30-17-24(29)27-21-14-10-19(2)11-15-21/h3-16H,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCYAGQJOQWGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate](/img/structure/B2419264.png)
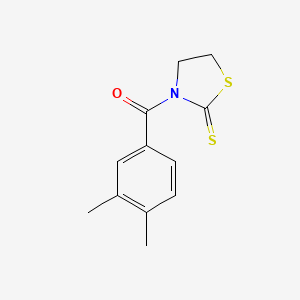



![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2419273.png)
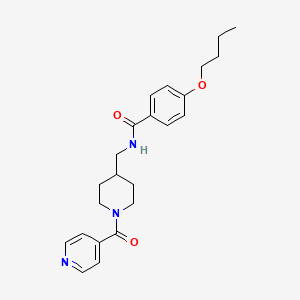
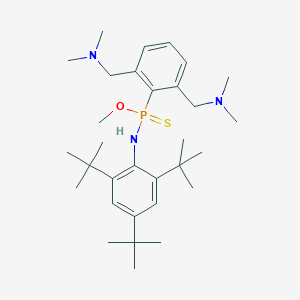
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2419278.png)
![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2419279.png)
![N-(furan-2-ylmethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419282.png)
![1-METHANESULFONYL-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2419283.png)
![1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2419285.png)
